5-Cyclohexyltetrahydrofuran-2-ol

Description

Contextual Significance of Cyclic Ethers in Contemporary Chemical Research

Cyclic ethers are fundamental structural motifs found in a vast array of biologically active natural products and pharmaceuticals. nih.gov The tetrahydrofuran (B95107) (THF) ring, in particular, is a common core in many natural products, including lignans, polyether ionophores, and the annonaceous acetogenins, which exhibit a wide range of biological activities such as antitumor, antimalarial, and antimicrobial properties. nih.gov The significance of these compounds has spurred considerable effort in the development of stereoselective methods for the construction of substituted tetrahydrofurans. nih.gov Beyond their presence in natural products, cyclic ethers like tetrahydrofuran itself are widely used as versatile aprotic solvents in both industrial and laboratory settings due to their ability to dissolve a broad range of polar and nonpolar compounds. wikipedia.orgchemeo.com The exploration of substituted cyclic ethers continues to be an active area of research, driven by the quest for new therapeutic agents and novel synthetic methodologies. nih.gov

Overview of the 5-Cyclohexyltetrahydrofuran-2-ol Structural Motif

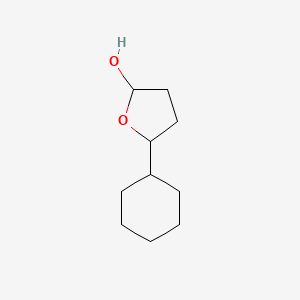

The this compound molecule is characterized by a five-membered tetrahydrofuran ring substituted at the 5-position with a cyclohexyl group and at the 2-position with a hydroxyl group. This structure is a type of lactol, which is a cyclic hemiacetal. Lactols exist in equilibrium with their open-chain tautomer, a hydroxy aldehyde. In this case, this compound is in equilibrium with 5-cyclohexyl-5-hydroxypentanal. The presence of the bulky and lipophilic cyclohexyl group at the C-5 position is expected to significantly influence the molecule's conformational preferences and its physical and chemical properties. The hydroxyl group at the anomeric C-2 position can exist in either an axial or equatorial orientation, leading to the possibility of diastereomers.

Historical Development and Emerging Research Trajectories for Related Structures

The synthesis of substituted tetrahydrofurans has a rich history, with classical methods often relying on intramolecular S"N"2 reactions of diols or their derivatives. nih.gov Over the years, a plethora of more sophisticated and stereoselective methods have been developed. These include, but are not limited to, [3+2] cycloaddition reactions, dehydrative polyol cyclization cascades, and transition-metal-catalyzed cyclizations. nih.govnih.gov For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) has been shown to produce tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org

Emerging research continues to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. The use of organometallic reagents, such as Grignard reagents, for the nucleophilic addition to lactones to generate 2-substituted tetrahydrofuran-2-ols is a well-established strategy. organic-chemistry.org More recent advancements include the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a more sustainable solvent alternative to THF in organometallic chemistry. nih.gov Research into the reactivity of 2-alkoxytetrahydrofurans has shown that substituents at the C-5 position can direct the outcome of reductive cleavage reactions. cdnsciencepub.com These ongoing studies on related structures provide a valuable framework for understanding and predicting the behavior of this compound.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound would be to thoroughly characterize its chemical and physical properties. This includes the development of efficient and stereoselective synthetic routes to access the compound, a detailed investigation of its conformational analysis, and an exploration of its reactivity. A key area of interest would be to understand how the bulky cyclohexyl substituent influences the stereochemical outcome of reactions involving the tetrahydrofuran ring and the reactivity of the lactol hydroxyl group. Furthermore, given the biological relevance of other substituted tetrahydrofurans, a secondary objective could involve the preliminary investigation of the biological activity of this specific molecule and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyloxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDQYYQDADHTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclohexyltetrahydrofuran 2 Ol and Analogues

Retrosynthetic Analysis of the 5-Cyclohexyltetrahydrofuran-2-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve breaking the C-O bonds within the tetrahydrofuran (B95107) ring and the C-C bond connecting the cyclohexyl group.

One common retrosynthetic approach for 2-alkoxytetrahydrofurans involves a disconnection of the anomeric C-O bond, leading back to a γ-hydroxy ketone or a related precursor. In the case of this compound, which exists in equilibrium with its open-chain tautomer, 5-cyclohexyl-5-hydroxypentanal, a key disconnection breaks the C-O bond of the hemiacetal. This reveals a 1,4-hydroxycarbonyl compound as a key intermediate. This intermediate can be further simplified by disconnecting the C-C bond between the cyclohexyl group and the five-carbon chain. This leads to precursors such as a cyclohexyl Grignard reagent and a suitable five-carbon electrophile, for instance, a lactone or an unsaturated ester.

An alternative strategy focuses on the formation of the tetrahydrofuran ring from an acyclic precursor already containing the cyclohexyl group. This involves disconnecting one of the C-O bonds of the ether linkage, suggesting an intramolecular cyclization of a diol or a halo-alcohol.

Classical and Modern Approaches to Tetrahydrofuran Ring Formation

The construction of the tetrahydrofuran ring is a cornerstone of many natural product syntheses and has been the subject of extensive research. nih.gov A variety of methods, ranging from classical cyclization reactions to modern catalytic and stereoselective strategies, can be applied to the synthesis of the this compound scaffold.

Cyclization Reactions (e.g., intramolecular etherification, radical cyclization)

Intramolecular Williamson ether synthesis is a classical and reliable method for forming cyclic ethers. This approach involves the cyclization of a halo-alcohol, where a hydroxyl group displaces a halide intramolecularly to form the tetrahydrofuran ring. For the synthesis of a 5-substituted tetrahydrofuran, a 1,4-halohydrin would be the requisite precursor.

Radical cyclizations offer a powerful alternative for the formation of five-membered rings. These reactions proceed under mild conditions and are often highly regioselective, favoring the exo-trig cyclization to form the five-membered ring. For instance, a radical generated on a carbon atom can add to a suitably positioned double bond within the same molecule to form the tetrahydrofuran ring.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry at the C2 and C5 positions of the tetrahydrofuran ring is a significant challenge in synthesis. Numerous stereoselective and enantioselective methods have been developed to address this. nih.govrsc.org These strategies often employ chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection.

For 2,5-disubstituted tetrahydrofurans, the relative stereochemistry (cis or trans) can be controlled by the choice of reaction conditions and starting materials. For example, the addition of titanium enolates of N-acetyloxazolidinethiones to γ-lactols derived from (S)-glutamic acid can afford trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. mdpi.com Enantioselective approaches often involve the use of chiral catalysts, such as those based on transition metals like rhodium, palladium, or copper, to induce asymmetry in the cyclization step. nih.gov

Catalytic Methods in Tetrahydrofuran Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. beilstein-journals.org A variety of catalysts have been developed for tetrahydrofuran synthesis. Lewis acids can catalyze the intramolecular hydroalkoxylation of alkenols, where a hydroxyl group adds across a double bond to form the cyclic ether. Transition metal catalysts, particularly those based on palladium, have been employed in oxidative cyclizations of unsaturated alcohols. beilstein-journals.org For example, a palladium-catalyzed Wacker-type cyclization can convert a γ,δ-unsaturated alcohol into a 2-substituted tetrahydrofuran. Furthermore, gold catalysts have been shown to be effective in the intramolecular hydroalkoxylation of allenes to afford substituted dihydrofurans, which can then be reduced to the corresponding tetrahydrofurans.

Introduction of the Cyclohexyl Moiety: Regioselectivity and Stereocontrol

The introduction of the cyclohexyl group at the C5 position of the tetrahydrofuran ring can be achieved at different stages of the synthesis. One common strategy involves the use of organometallic reagents, such as Grignard reagents or organocuprates, which can add to electrophilic precursors.

A plausible route involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide) with a γ-lactone, such as γ-valerolactone. This reaction typically results in the opening of the lactone ring and the formation of a diol after an acidic workup. Subsequent acid-catalyzed cyclization of the resulting diol can then furnish the desired 5-cyclohexyltetrahydrofuran derivative.

Alternatively, the conjugate addition of a cyclohexyl nucleophile to an α,β-unsaturated lactone offers another powerful method. Organocuprates, such as lithium dicyclohexylcuprate, are particularly effective for 1,4-addition reactions, which would install the cyclohexyl group at the β-position relative to the carbonyl group. Subsequent reduction of the lactone would then yield the target this compound. The stereocontrol during this addition is crucial and can often be influenced by the presence of chiral auxiliaries or catalysts.

Synthetic Routes to this compound and Its Diastereomers

Based on the methodologies discussed, several synthetic routes can be envisioned for the preparation of this compound and its diastereomers.

Route 1: Grignard Addition to a Lactone

This route begins with the commercially available γ-butyrolactone.

Grignard Reaction: Treatment of γ-butyrolactone with cyclohexylmagnesium bromide would lead to the formation of a keto-alcohol intermediate, which upon further reaction with another equivalent of the Grignard reagent, would yield 1,4-dicyclohexylbutane-1,4-diol after acidic workup. A more controlled approach would involve the use of a protected γ-hydroxybutanal derivative to react with the Grignard reagent once.

Cyclization: A more direct approach to the target lactol would be the partial reduction of a 5-cyclohexyl-γ-butyrolactone. This lactone can be prepared through various methods, including the alkylation of a suitable enolate with a cyclohexyl halide.

Lactone Reduction: The resulting 5-cyclohexyl-γ-butyrolactone can then be carefully reduced to the desired this compound (a lactol) using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reduction must be controlled to avoid over-reduction to the corresponding diol.

Route 2: Intramolecular Cyclization of an Unsaturated Alcohol

This approach involves the formation of the tetrahydrofuran ring from an acyclic precursor already containing the cyclohexyl group.

Synthesis of the Precursor: The required precursor, 1-cyclohexylpent-4-en-1-ol, can be synthesized by the reaction of cyclohexanecarboxaldehyde with allylmagnesium bromide.

Oxidative Cyclization: This unsaturated alcohol can then be subjected to an oxidative cyclization reaction. For instance, a palladium-catalyzed Wacker-type oxidation could be employed to form the tetrahydrofuran ring. Alternatively, an intramolecular oxymercuration-demercuration reaction could also achieve this transformation, often with predictable stereochemical outcomes.

The diastereomers of this compound can arise from the stereochemistry at both the C2 and C5 positions. The relative stereochemistry (cis or trans) between the hydroxyl group at C2 and the cyclohexyl group at C5 can be influenced by the synthetic route and the reagents used. For example, the reduction of the 5-cyclohexyl-γ-butyrolactone can lead to a mixture of diastereomers, which may be separable by chromatography. Stereoselective cyclization methods, as discussed in section 2.2.2, would be necessary to achieve high diastereomeric purity.

Comparative Analysis of Synthetic Efficiency and Yields

The conversion of the intermediate, 5-cyclohexyl-γ-butyrolactone, to this compound is a critical step that can be achieved through various reductive methods. The efficiency and yield of this transformation are highly dependent on the choice of reducing agent and the reaction conditions employed. A comparative analysis of common methodologies reveals significant differences in their outcomes.

A key precursor for the synthesis of this compound is 5-cyclohexyl-γ-butyrolactone. One reported method for the synthesis of a structurally related α-substituted γ-butyrolactone involves the carboxylative cyclization of an allylic alcohol. For instance, the reaction of an allylic alcohol bearing a cyclohexyl group at the α-position with a CO₂ radical anion, generated from a metal formate, followed by cyclization, has been shown to produce the corresponding γ-butyrolactone in good yields acs.org. This method represents a direct route to constructing the substituted lactone framework.

The partial reduction of the lactone to the lactol is a delicate process, as over-reduction can lead to the formation of the corresponding 1,4-diol. Several reducing agents have been employed for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters and lactones to aldehydes and lactols, respectively psgcas.ac.inchemistrysteps.commasterorganicchemistry.com. The success of this reaction hinges on careful temperature control to prevent over-reduction. The reaction is typically carried out at low temperatures, such as -78 °C psgcas.ac.in. For the reduction of a disubstituted γ-butyrolactone, a yield of 41% for the corresponding lactol has been reported researchgate.net. Lactols obtained from DIBAL-H reduction can be used in subsequent reactions, such as three-component reductive alkylations nih.gov.

Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride and is commonly used for the reduction of aldehydes and ketones masterorganicchemistry.comyoutube.com. While it is generally less effective for the reduction of esters and lactones, it can be used under specific conditions masterorganicchemistry.comnih.gov. However, with lactones, there is a significant risk of over-reduction to the diol, especially with an excess of the reagent nih.gov. In some cases, such as with glycidic lactones, NaBH₄ has been shown to selectively produce the corresponding lactols rsc.org.

Lithium Triethylborohydride (LTBH)

Lithium triethylborohydride (LTBH), also known as "Super-Hydride," is a powerful and selective reducing agent. It has been demonstrated to be highly effective for the reduction of sugar-derived γ- and δ-lactones to their corresponding hemiacetals (lactols) in high yields nih.gov. The reactions are typically fast and can be performed at 0 °C nih.gov. This reagent's efficacy is attributed in part to the potential for chelation with hydroxyl groups present in the substrate, which may not be as influential in the case of a simple 5-alkyl lactone nih.gov.

Titanocene-Catalyzed Hydrosilylation

A catalytic approach for the reduction of lactones to lactols involves the use of a titanocene catalyst with a stoichiometric hydrosilane reductant, such as polymethylhydrosiloxane (PMHS) acs.org. This method offers a convenient pathway to lactols and has been reported to provide good to excellent yields for a variety of substrates acs.org.

The following interactive table summarizes the comparative efficiency and yields of these different synthetic methods for the reduction of γ-lactones to γ-lactols, providing a basis for selecting the most appropriate route for the synthesis of this compound.

| Reducing Agent | Typical Substrate | Reaction Conditions | Yield of Lactol | Remarks |

| DIBAL-H | General γ-lactones | Low temperature (e.g., -78 °C) | Moderate to Good (e.g., 41% for a disubstituted lactone researchgate.net) | Over-reduction to diol is a common side reaction if the temperature is not controlled psgcas.ac.in. |

| Sodium Borohydride (NaBH₄) | Glycidic lactones | Varies | Selective for some substrates rsc.org | Generally, can lead to over-reduction to the diol with simple lactones, especially with excess reagent nih.gov. |

| Lithium Triethylborohydride (LTBH) | Sugar-derived γ-lactones | 0 °C | High | Very efficient for substrates with coordinating groups nih.gov. |

| Titanocene Catalyst / PMHS | Variety of lactones | Catalytic | Good to Excellent | A convenient catalytic method acs.org. |

Advanced Spectroscopic and Structural Characterization of 5 Cyclohexyltetrahydrofuran 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules, including the relative and absolute stereochemistry of chiral centers. For 5-Cyclohexyltetrahydrofuran-2-ol, which contains multiple stereocenters, a combination of 1D and 2D NMR experiments is essential for unambiguous structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the cyclohexyl ring, and the hydroxyl group. The proton at the C2 position (the hemiacetal carbon) would likely appear as a downfield multiplet due to the deshielding effect of the adjacent oxygen atom. Its chemical shift and the magnitude of its coupling constants to the C3 protons would be indicative of its axial or equatorial orientation, providing insight into the preferred conformation of the tetrahydrofuran ring. The protons of the cyclohexyl group would typically appear as a complex series of overlapping multiplets in the upfield region. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature libretexts.org.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. chemicalbook.com Given the potential for stereoisomers, the number of observed signals can help infer the symmetry of the specific isomer being analyzed. The C2 and C5 carbons of the tetrahydrofuran ring, being directly attached to oxygen, are expected to have the most downfield shifts among the sp³-hybridized carbons. The chemical shifts of the cyclohexyl carbons would provide information about the ring's conformation. Quaternary carbons, if present in a derivative, tend to show weaker signals. researchgate.net

Hypothetical ¹H NMR Data (in CDCl₃) This table contains predicted data for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 5.2-5.4 | dd | J = 8.0, 3.5 |

| H-5 | 3.8-4.0 | m | - |

| -OH | 2.0-3.5 | br s | - |

| H-3, H-4 | 1.7-2.1 | m | - |

| Cyclohexyl H | 0.9-1.8 | m | - |

Hypothetical ¹³C NMR Data (in CDCl₃) This table contains predicted data for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 98-102 |

| C-5 | 80-85 |

| C-3 | 30-35 |

| C-4 | 22-28 |

| Cyclohexyl C-1' | 40-45 |

| Cyclohexyl C-2',3',4',5',6' | 25-35 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for connectivity and spatial relationships)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net It would be used to trace the connectivity of protons within the tetrahydrofuran ring (e.g., from H-2 to H-3, H-3 to H-4, etc.) and within the cyclohexyl ring, helping to assign the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). researchgate.net This technique is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). pressbooks.pub HMBC is critical for connecting molecular fragments. For instance, it would show a correlation between the H-5 proton of the tetrahydrofuran ring and the C-1' carbon of the cyclohexyl ring, confirming the point of attachment.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups present.

FTIR spectroscopy is excellent for identifying key functional groups. For this compound, the most prominent and diagnostic absorption bands would be:

O-H Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch : Absorptions for sp³ C-H stretching from both the cyclohexyl and tetrahydrofuran moieties would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O stretching vibrations of the secondary alcohol and the ether linkage within the tetrahydrofuran ring.

Raman spectroscopy provides complementary information to FTIR. While O-H and other polar group vibrations are often weak in Raman spectra, non-polar bonds provide strong signals.

C-C and C-H vibrations : The symmetric C-H and C-C bond vibrations within the cyclohexyl and tetrahydrofuran skeleton would be expected to produce strong Raman signals.

Ring Vibrations : The breathing and puckering modes of the tetrahydrofuran and cyclohexyl rings would give rise to characteristic low-frequency bands in the Raman spectrum, which can be sensitive to the molecule's conformation. youtube.com

Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns upon ionization.

For this compound (C₁₀H₁₈O₂), the molecular weight is 170.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 170. However, for alcohols, this peak is often weak or absent due to rapid fragmentation.

Common fragmentation pathways for alcohols include:

Alpha-Cleavage : This is a common fragmentation for alcohols where a C-C bond adjacent to the oxygen is broken. For this compound, cleavage could occur within the ring.

Dehydration : A loss of a water molecule (18 mass units) is a very common fragmentation pathway for alcohols, which would lead to a significant peak at m/z = 152 ([M-18]⁺).

Loss of the Cyclohexyl Group : Cleavage of the bond between the tetrahydrofuran ring and the cyclohexyl substituent could result in the loss of a cyclohexyl radical (83 mass units), leading to a fragment ion at m/z = 87, or the formation of a cyclohexyl cation at m/z = 83.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the unambiguous assignment of a molecular formula. For this compound, with a nominal mass of 170, HRMS would provide the high-accuracy mass of its molecular ion, confirming its elemental composition of C10H18O2. This precise mass measurement is crucial for distinguishing it from other isomeric compounds or molecules with the same nominal mass.

| Ion | Formula | Calculated m/z | Description |

| [M]+• | C10H18O2+• | 170.1307 | Molecular ion |

| [M+H]+ | C10H19O2+ | 171.1385 | Protonated molecule |

| [M+Na]+ | C10H18O2Na+ | 193.1204 | Sodium adduct |

This table presents hypothetical HRMS data for this compound based on its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pathways of cyclic ethers are well-documented and primarily involve α-cleavage and ring-opening mechanisms. nih.govuga.educapes.gov.br For this compound, the initial ionization would likely occur at the oxygen atom of the tetrahydrofuran ring. nih.gov Subsequent fragmentation would be expected to proceed through several key pathways.

One prominent fragmentation route would be the cleavage of the bond adjacent to the oxygen atom (α-cleavage), leading to the loss of the cyclohexyl group or ring-opening. wikipedia.orgmiamioh.edu The presence of the hydroxyl group at the C-2 position also influences the fragmentation, potentially leading to the loss of a water molecule. The analysis of these fragmentation patterns allows for the precise localization of the cyclohexyl and hydroxyl substituents on the tetrahydrofuran ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral | Proposed Fragment Structure |

| 171.1385 | 153.1279 | H2O | Dehydrated precursor |

| 171.1385 | 87.0446 | C6H12 | Loss of cyclohexene (B86901) via retro-Diels-Alder-type cleavage |

| 171.1385 | 83.0861 | C5H8O2 | Cleavage of the tetrahydrofuran ring |

| 153.1279 | 69.0704 | C6H10 | Loss of cyclohexene from the dehydrated precursor |

This table illustrates expected fragmentation patterns for the protonated molecule of this compound based on established fragmentation mechanisms of cyclic ethers and alcohols.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and stereochemical information. While there are no specific reports on the X-ray crystallographic analysis of this compound itself, the technique has been successfully applied to various substituted tetrahydrofuran derivatives. nih.govrsc.orgresearchgate.net These studies have provided crucial insights into the conformation of the tetrahydrofuran ring and the spatial arrangement of its substituents. nih.govrsc.org

For a derivative of this compound that is a crystalline solid, single-crystal X-ray diffraction could be employed. Such an analysis would unambiguously determine the relative stereochemistry of the chiral centers at C-2 and C-5 and the preferred conformation of the cyclohexyl ring. This information is invaluable for understanding structure-activity relationships in medicinal chemistry and materials science. rsc.org

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound possesses two chiral centers (at C-2 and C-5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules. benicewiczgroup.com

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For this compound, the hydroxyl and ether functionalities act as chromophores. While these are relatively weak chromophores, their electronic transitions can give rise to distinct Cotton effects in the ECD spectrum.

By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations for each possible stereoisomer, the absolute configuration can be confidently assigned. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the molecule.

| Stereoisomer | Predicted Wavelength (nm) | Predicted Sign of Cotton Effect |

| (2R, 5R) | ~210 | (+) |

| (2S, 5S) | ~210 | (-) |

| (2R, 5S) | ~210 | (-) |

| (2S, 5R) | ~210 | (+) |

This table provides a hypothetical illustration of how ECD data could be used to differentiate the stereoisomers of this compound. Actual values would require experimental measurement and computational analysis.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov The resulting ORD curve is characteristic of a chiral molecule and its absolute configuration. The Cotton effect, a distinctive feature in an ORD curve, is directly related to the electronic transitions of the chromophores in the molecule.

Similar to ECD, the experimental ORD curve of an unknown stereoisomer of this compound can be compared to the curves of known standards or to theoretically predicted curves to determine its absolute configuration. The sign of the Cotton effect in the ORD spectrum provides a reliable indication of the stereochemistry.

| Stereoisomer | Predicted Sign of Cotton Effect at Sodium D-line (589 nm) |

| (2R, 5R) | (+) |

| (2S, 5S) | (-) |

| (2R, 5S) | (-) |

| (2S, 5R) | (+) |

This table presents a simplified, hypothetical representation of expected ORD data for the stereoisomers of this compound. The actual sign and magnitude of rotation would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of 5 Cyclohexyltetrahydrofuran 2 Ol

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Cyclohexyltetrahydrofuran-2-ol, these calculations would provide a detailed picture of its three-dimensional structure and the distribution of electrons.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular structures and energies. organic-chemistry.orguni-saarland.de

A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles. Different functionals and basis sets would be tested to ensure the accuracy of the results. For instance, calculations might be performed using the B3LYP functional with a 6-31G(d,p) basis set to balance accuracy and computational cost.

Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally intensive, could be employed for even higher accuracy in energy calculations, which is crucial for determining the relative stabilities of different conformations. uni-saarland.de

The conformational landscape of this compound is expected to be complex due to the flexibility of both the tetrahydrofuran (B95107) and cyclohexyl rings. The tetrahydrofuran ring can adopt various non-planar conformations, typically described as envelope and twist forms. The cyclohexyl ring is well-known for its stable chair conformation and less stable boat and twist-boat forms.

A thorough conformational analysis would be required to identify all possible low-energy structures (conformational isomers). This would involve systematically rotating the single bonds connecting the two ring systems and within each ring to explore the potential energy surface. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

A potential energy surface (PES) provides a visual representation of the energy of a molecule as its geometry changes. bldpharm.comorganic-chemistry.org For this compound, a PES could be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. This map would reveal the minimum energy conformations as valleys and the transition states between them as saddle points. nih.govnist.gov The energy difference between a minimum and a saddle point represents the activation energy barrier for the conformational change, providing insight into the molecule's flexibility and dynamic behavior. nih.govnist.gov

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

While no specific molecular dynamics (MD) simulations for this compound have been published, this technique would be instrumental in understanding its behavior in a realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how intermolecular forces, such as hydrogen bonding, influence its conformation. It would also provide a dynamic picture of the transitions between different conformations, a phenomenon known as conformational flux.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbldpharm.com The energy and spatial distribution of these orbitals indicate where a molecule is most likely to react.

For this compound, a FMO analysis would involve:

Calculating HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

Visualizing HOMO and LUMO distributions: The regions of the molecule where the HOMO is concentrated are likely sites of electrophilic attack, whereas regions with a high LUMO density are susceptible to nucleophilic attack.

Determining the HOMO-LUMO energy gap: This energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite.

Without specific calculations, it can be postulated that the HOMO of this compound would likely have significant contributions from the lone pairs of the oxygen atoms.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is frequently used to explore the detailed pathways of chemical reactions. For this compound, this would involve proposing a reaction (e.g., oxidation of the alcohol, or ring-opening) and then using computational methods to map out the entire reaction mechanism.

This analysis would focus on locating the transition state, which is the highest energy point along the reaction coordinate. nih.gov By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactants with the products. Such studies provide invaluable, atom-level insights into how chemical transformations occur.

Data Tables

Due to the absence of specific research on this compound, no experimental or computational data tables can be generated at this time. Awaiting future research, the following are examples of tables that would be populated by the aforementioned computational studies.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Bond Length (C1-O1) Å | N/A |

| Bond Angle (C2-C1-O1) ° | N/A |

| Dihedral Angle (H-C1-C2-H) ° | N/A |

Table 2: Frontier Molecular Orbital Energies of this compound (Data Not Available)

| Orbital | Energy (eV) |

|---|---|

| HOMO | N/A |

| LUMO | N/A |

| HOMO-LUMO Gap | N/A |

Prediction of Spectroscopic Parameters (e.g., computed NMR shifts, vibrational frequencies)

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, computational methods can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are instrumental in the analysis and interpretation of experimental spectra, aiding in the confirmation of the compound's structure and stereochemistry.

Detailed research findings from computational studies, often employing Density Functional Theory (DFT), allow for the calculation of these spectroscopic parameters. By simulating the magnetic shielding of atomic nuclei and the vibrational modes of the molecule, a theoretical spectrum can be generated. These computed spectra can then be compared with experimental data to validate the proposed molecular structure.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. These predictions are typically achieved by calculating the isotropic magnetic shielding constants for each nucleus within the molecule. The chemical shifts are then determined by referencing these shielding constants to a standard, commonly tetramethylsilane (B1202638) (TMS).

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a computational prediction tool. The numbering of the atoms for the purpose of these predictions is illustrated in the accompanying molecular structure.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| 1' | 5.40 |

| 3'a | 2.10 |

| 3'b | 1.85 |

| 4'a | 1.70 |

| 4'b | 1.60 |

| 5' | 3.80 |

| 1'' | 1.50 |

| 2''a, 6''a | 1.80 |

| 2''b, 6''b | 1.20 |

| 3''a, 5''a | 1.75 |

| 3''b, 5''b | 1.15 |

| 4''a | 1.90 |

| 4''b | 1.05 |

| OH | Variable (typically 2.0-4.0) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| 2' | 98.5 |

| 3' | 35.0 |

| 4' | 25.0 |

| 5' | 80.0 |

| 1'' | 42.0 |

| 2'', 6'' | 30.0 |

| 3'', 5'' | 26.5 |

| 4'' | 26.0 |

Note: The predicted chemical shifts are based on computational models and may vary from experimental values. The OH proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

The prediction of vibrational frequencies through computational methods provides a theoretical infrared (IR) spectrum. These calculations identify the fundamental vibrational modes of the molecule, which correspond to the stretching and bending of bonds. Each calculated frequency can be associated with a specific type of molecular motion.

The table below presents the key predicted vibrational frequencies for the characteristic functional groups within this compound.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl group) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (cyclohexyl & furan) | 3000 - 2850 | Strong |

| C-O-C Stretch (ether linkage) | 1150 - 1085 | Strong |

| C-O Stretch (hydroxyl group) | 1050 - 1000 | Medium |

| CH₂ Bend (cyclohexyl & furan) | 1465 - 1440 | Medium |

Note: These are predicted frequency ranges for the major vibrational modes. The exact frequencies and intensities can be influenced by the specific computational method and basis set used in the calculation.

Reaction Chemistry and Transformational Pathways of 5 Cyclohexyltetrahydrofuran 2 Ol

Reactivity of the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The hydroxyl (-OH) group is the most reactive site in the molecule. The high electronegativity of the oxygen atom polarizes the O-H and C-O bonds, rendering the hydrogen acidic and the carbon electrophilic, thus dictating the primary reaction pathways for this functional group msu.edu.

Esterification: The hydroxyl group of 5-Cyclohexyltetrahydrofuran-2-ol can undergo esterification, most commonly through the Fischer esterification method. This reaction involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester and water. masterorganicchemistry.com The reaction is an equilibrium process, often driven towards the product by using the alcohol in excess or by removing water as it is formed masterorganicchemistry.comyoutube.com. The general mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity for nucleophilic attack by the alcohol youtube.com. Enzymatic esterification, using catalysts like lipases, presents an alternative under milder conditions. medcraveonline.com

Table 1: Generic Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|

Etherification: The formation of an ether from this compound can be achieved through several methods. The Williamson ether synthesis is a classic approach where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a primary alkyl halide msu.edu. This method is generally most effective with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong alkoxide base msu.edu. Alternative etherification processes can be performed using solid acid catalysts, as demonstrated in the conversion of similar furan-based alcohols like 5-(hydroxymethyl)furfural (HMF) rsc.org.

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form the corresponding ketone, 5-cyclohexyltetrahydrofuran-2-one. This transformation requires an oxidizing agent. The specific outcome depends on the choice of reagent and reaction conditions.

Ring-Opening and Ring-Expansion Reactions of the Tetrahydrofuran (B95107) Core

The tetrahydrofuran (THF) ring is a stable five-membered heterocycle, but it can undergo specific reactions that lead to the cleavage or expansion of its core structure.

Ring-Opening Reactions: The opening of the THF ring typically involves the cleavage of one of the C-O bonds and requires forcing conditions, such as the use of strong acids. Theoretical studies on THF itself show that Frustrated Lewis Pairs (FLPs) can also facilitate ring-opening by interacting with the ring's oxygen atom, lowering the activation barrier for cleavage nih.gov. In the context of substituted tetrahydrofurans, acid-catalyzed intramolecular ring-opening of epoxy alcohols is a well-established method for forming the THF ring, a process known as 5-exo cyclization. mdpi.comnih.gov The reverse of this process, the acid-catalyzed opening of the THF ring in this compound, would lead to a linear diol derivative. Gold-catalyzed ring-opening has also been demonstrated for related furan (B31954) compounds like 2,5-dimethylfuran, which proceeds through epoxidation followed by a rearrangement researchgate.net.

Ring-Expansion Reactions: While less common than ring-opening, pathways exist to expand the five-membered THF ring. Photochemical methods have been developed for the ring expansion of smaller four-membered oxetane (B1205548) rings into tetrahydrofuran derivatives. nih.govrsc.orgresearchgate.net This process, which can be highly diastereoselective, proceeds through the formation of an ylide intermediate followed by a stereospecific rearrangement nih.govresearchgate.net. These reactions showcase a de novo synthesis of the THF skeleton rather than an expansion of a pre-existing one nih.gov.

Cyclohexyl Group Functionalization and Derivatization

The cyclohexyl group consists of saturated C-H bonds, which are generally less reactive than the hydroxyl group or the ether linkage in the THF ring. Functionalization of this moiety is challenging and typically requires harsh reaction conditions. Standard methods for alkane functionalization, such as free-radical halogenation, could theoretically be applied but often suffer from a lack of selectivity, leading to a mixture of products. Specific catalytic methods for the selective functionalization of the cyclohexyl group in this particular molecule are not widely documented.

Stereochemical Implications in Chemical Transformations

This compound is a chiral molecule containing multiple stereocenters (at positions 2 and 5 of the THF ring, and potentially on the cyclohexyl ring depending on its conformation and substitution). This inherent chirality has significant implications for its chemical transformations.

Stereospecificity: Reactions involving the existing stereocenters where the stereochemistry of the starting material directly determines the stereochemistry of the product are considered stereospecific youtube.com. For example, an Sₙ2 reaction at the C2 position would proceed with an inversion of configuration.

Diastereoselectivity: When a reaction creates a new stereocenter, the two faces of the molecule may not be equally accessible to the incoming reagent due to steric hindrance from the bulky cyclohexyl group or the existing stereochemistry of the ring. This can lead to the preferential formation of one diastereomer over another, a phenomenon known as diastereoselectivity masterorganicchemistry.com. This is particularly relevant in reactions like catalytic hydrogenation or additions across a double bond if one were introduced into the molecule. The diastereoselectivity of ring-expansion reactions to form substituted tetrahydrofurans has been shown to be very high, often resulting in a single diastereomer researchgate.net.

Catalytic Conversions and Chemo-, Regio-, and Stereoselective Reactions

Catalysis is crucial for controlling the outcome of reactions involving multifunctional molecules like this compound, enabling selective transformations that would otherwise be difficult to achieve.

Catalytic Conversions: Various catalysts can be employed to direct the reactivity. Solid acid catalysts (e.g., Amberlyst-15) are effective for etherification and esterification rsc.org. Metal catalysts, including those based on platinum or gold, are used for selective hydrogenations and oxidations rsc.orgresearchgate.net. The design of bifunctional catalysts is a key strategy for promoting multi-step "one-pot" transformations rsc.org.

Selectivity in Reactions:

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others masterorganicchemistry.com. A key challenge in the chemistry of this compound is achieving chemoselectivity. For instance, a catalyst could be designed to promote the oxidation of the hydroxyl group without affecting the THF ring or the cyclohexyl group.

Regioselectivity: This describes the preference for reaction at a specific position youtube.com. In a potential ring-opening reaction of the THF core, regioselectivity would dictate whether the C2-O or C5-O bond is cleaved. This is often influenced by electronic effects (stability of a potential carbocation intermediate) and steric factors.

Stereoselectivity: This is the preference for the formation of a single stereoisomer masterorganicchemistry.com. Catalysis plays a vital role here. Chiral catalysts can be used to induce enantioselectivity, producing one enantiomer in excess. As previously noted, both substrate-controlled and catalyst-controlled diastereoselectivity are critical in determining the stereochemical outcome of reactions researchgate.netmasterorganicchemistry.com.

Table 2: Types of Selectivity in the Transformation of this compound

| Selectivity Type | Definition | Example Application |

|---|---|---|

| Chemoselectivity | Preferential reaction of one functional group over others. masterorganicchemistry.com | Oxidation of the -OH group without cleaving the THF ring. |

| Regioselectivity | Preferential bond formation or cleavage at one site over another. youtube.com | Selective cleavage of the C2-O bond during a ring-opening reaction. |

| Stereoselectivity | Preferential formation of one stereoisomer over others. masterorganicchemistry.com | Formation of a single diastereomer during a catalytic reduction. |

Analytical Methodologies for the Characterization and Purity Assessment of 5 Cyclohexyltetrahydrofuran 2 Ol

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. For a molecule like 5-Cyclohexyltetrahydrofuran-2-ol, which possesses stereoisomers and potential impurities from its synthesis, chromatographic methods are indispensable for ensuring its quality and characterizing its properties.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides not only retention time data for separation but also mass spectra for structural elucidation and confirmation.

Detailed Research Findings: The analysis of furan (B31954) and its derivatives, a class of compounds structurally related to this compound, is often performed using GC-MS. nih.govnih.gov For instance, a study on the analysis of furan derivatives in food matrices utilized a capillary column such as an HP-5MS (a low-polarity 5% phenyl-methylpolysiloxane column) to achieve separation. nih.gov The oven temperature program is crucial for resolving isomers and separating the analyte from matrix components, typically starting at a low temperature and ramping up to a higher temperature. mdpi.com

For this compound, a similar approach would be effective. The mass spectrum obtained from GC-MS would show characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of a hydroxyl group, the cyclohexyl ring, or cleavage of the tetrahydrofuran (B95107) ring. These fragmentation patterns are key to confirming the identity of the compound and any related impurities. mdpi.com

Interactive Data Table: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. When coupled with mass spectrometry, HPLC-MS is a powerful tool for the analysis of complex mixtures and the structural characterization of analytes. nih.govnih.gov

Detailed Research Findings: The analysis of cyclic ethers and their metabolites has been successfully achieved using HPLC-MS. nih.govnih.gov For this compound, a reversed-phase HPLC method would be appropriate, utilizing a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency in the mass spectrometer. ekb.eg

HPLC-MS can differentiate between the cis and trans diastereomers of this compound, which may exhibit different retention times. The mass spectrometer provides molecular weight confirmation and fragmentation data to verify the structure of the separated isomers. rsc.org

Interactive Data Table: Illustrative HPLC-MS Conditions for this compound

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions would be determined for quantification. |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains at least two chiral centers (at C2 and C5 of the tetrahydrofuran ring), it can exist as multiple stereoisomers. Chiral chromatography is essential for separating the enantiomers and determining the enantiomeric excess (ee) of a sample. nih.gov This is crucial in fields like pharmaceuticals and flavor chemistry, where different enantiomers can have distinct biological activities.

Detailed Research Findings: Both chiral GC and chiral HPLC can be employed for the enantiomeric separation of compounds similar to this compound. sci-hub.semdpi.com

Chiral GC: Columns with chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives (e.g., Chirasil-Dex), are effective for separating enantiomers of volatile compounds. sci-hub.se

Chiral HPLC: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak IA or ID) are widely used for the separation of a broad range of chiral compounds. ucm.esrsc.orgnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. ucm.es

Interactive Data Table: Exemplary Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak IA (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Advanced Sample Preparation Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices, such as reaction mixtures or biological samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Detailed Research Findings: Solid-Phase Microextraction (SPME) is a solvent-free technique that is well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices. nih.govnih.gov For the analysis of furan derivatives in food, a CAR/PDMS (Carboxen/Polydimethylsiloxane) fiber has been shown to be effective. mdpi.com The sample is typically heated to promote the partitioning of the analyte into the headspace, where it is adsorbed by the SPME fiber. The fiber is then desorbed in the hot inlet of a gas chromatograph.

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with appropriate sorbents can also be used to clean up samples prior to HPLC analysis.

Quantitative Spectroscopic Methods for Concentration Determination

While chromatographic techniques are ideal for separation and identification, spectroscopic methods can be employed for the quantitative determination of the concentration of this compound, particularly in purified samples.

Detailed Research Findings: Although this compound does not have a strong chromophore for UV-Vis spectroscopy in the higher wavelength region, it can be detected at lower wavelengths (around 200-220 nm) using a UV detector in an HPLC system. rsc.org For quantitative analysis, a calibration curve is constructed by plotting the peak area from the chromatogram against the concentration of a series of standards.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can also be used for quantitative analysis (qNMR). By integrating the signal of a characteristic proton of this compound and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be determined with high accuracy.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of 5-Cyclohexyltetrahydrofuran-2-ol contains two chiral centers, at the C2 and C5 positions of the tetrahydrofuran (B95107) ring. This inherent chirality makes it a valuable target for use as a chiral building block in asymmetric synthesis. The stereochemical outcome of reactions involving this molecule can be directed by the configuration of these stereocenters, allowing for the synthesis of enantiomerically pure or enriched target molecules.

The hydroxyl group at the C2 position can act as a handle for further chemical transformations, while the bulky cyclohexyl group at the C5 position can exert significant steric influence, directing the approach of reagents to other parts of the molecule. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in subsequent reactions. Although specific examples of the use of this compound in asymmetric catalysis or as a chiral auxiliary are not readily found, its structural similarity to other well-studied chiral tetrahydrofuran derivatives suggests its potential in these areas.

Use as an Intermediate in the Synthesis of Complex Organic Molecules

Substituted tetrahydrofurans are core structural units in a multitude of natural products and biologically active compounds. The this compound scaffold can serve as a key intermediate in the synthesis of more complex molecular architectures. The lactol functionality (a cyclic hemiacetal) is a versatile reactive group. It can be oxidized to the corresponding lactone, a common motif in natural products, or it can be subjected to reduction to form a diol.

Furthermore, the hydroxyl group can be replaced with various nucleophiles under acidic conditions, allowing for the introduction of a wide range of functional groups at the C2 position. The ether linkage of the tetrahydrofuran ring is generally stable, providing a robust framework upon which to build more complex structures. The synthesis of various substituted tetrahydrofurans is a well-established field, and the methodologies developed can be applied to the elaboration of the this compound core.

Precursor in the Development of Specialty Chemicals (excluding pharmaceutical/agrochemical end products)

The unique combination of a hydrophilic hydroxyl group and a lipophilic cyclohexyl group gives this compound amphiphilic properties. This characteristic makes it a potential precursor for the synthesis of specialty surfactants and emulsifiers. By chemically modifying the hydroxyl group, for instance, through etherification or esterification with long-chain fatty acids or polyethylene (B3416737) glycols, a range of non-ionic surfactants with varying hydrophilic-lipophilic balance (HLB) values could be designed.

Additionally, the ring structure and the presence of the hydroxyl group make it a candidate for applications in fragrance and flavor chemistry. Ring-opening reactions could lead to a variety of linear C10 compounds with different functional groups, which could be valuable intermediates for the synthesis of specialty chemicals used in these industries.

Potential in Polymer and Materials Precursor Chemistry (focusing on monomer synthesis and polymerization mechanisms, not final material properties)

The lactol moiety of this compound presents an intriguing opportunity for its use as a monomer in polymerization reactions. Ring-opening polymerization (ROP) is a common method for the synthesis of polyesters and polyethers. While the direct ROP of lactols is not typical, its conversion to the corresponding lactone (5-cyclohexyl-γ-valerolactone) would provide a monomer suitable for ROP to produce polyesters. The bulky cyclohexyl group would be expected to influence the properties of the resulting polymer, potentially increasing its glass transition temperature and modifying its solubility.

Alternatively, the hydroxyl group could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to form a vinyl monomer. The subsequent free-radical polymerization of this monomer would lead to a polymer with pendant cyclohexyltetrahydrofuranyl groups. The polymerization mechanism would follow standard free-radical chain-growth kinetics.

Future Research Directions and Unexplored Avenues for 5 Cyclohexyltetrahydrofuran 2 Ol

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical syntheses is a cornerstone of modern chemistry. Future research should prioritize the development of eco-friendly and efficient methods for the preparation of 5-Cyclohexyltetrahydrofuran-2-ol. Key areas of focus could include:

Catalytic C-H Activation/Oxidative Cyclization: Moving beyond traditional multi-step syntheses, the direct, metal-catalyzed C-H activation of acyclic precursors followed by oxidative cyclization represents a highly atom-economical approach. chemistryviews.org Research could explore various catalysts, including those based on earth-abundant metals, to achieve high yields and selectivity.

Biocatalysis: The use of enzymes to catalyze the formation of the tetrahydrofuran (B95107) ring could offer unparalleled stereoselectivity under mild reaction conditions. rsc.org Screening for or engineering enzymes that can accommodate the cyclohexyl substituent would be a significant step towards a truly green synthesis.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from biomass would significantly enhance the sustainability profile of this compound. For instance, derivatives of furfural, a biomass-derived platform chemical, could potentially serve as precursors.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, control of regioselectivity |

| Biocatalysis | High stereoselectivity, mild conditions | Enzyme discovery and engineering |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Development of efficient conversion pathways |

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by its lactol (cyclic hemiacetal) functionality. While the equilibrium between the cyclic form and the open-chain hydroxy-aldehyde is a known characteristic, a deeper exploration of its reactivity is warranted. khanacademy.orglibretexts.org

Future studies could investigate:

Ring-Opening and Ring-Closing Reactions: A systematic study of the factors influencing the equilibrium between the cyclic and acyclic forms, such as solvent, temperature, and pH, could unveil new synthetic opportunities.

Diastereoselective Reactions: The existing stereocenter at the 5-position can be used to direct the stereochemical outcome of reactions at the anomeric carbon (C-2), leading to the synthesis of complex, stereochemically rich molecules.

Reactions with Novel Nucleophiles and Electrophiles: Exploring reactions with a wider range of nucleophiles and electrophiles beyond simple alcohols or protecting group reagents could lead to the discovery of novel transformations and the synthesis of new derivatives with unique properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Monitoring

A detailed understanding of reaction mechanisms is crucial for process optimization and the rational design of new reactions. The dynamic equilibrium of this compound makes it an excellent candidate for advanced mechanistic studies.

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to directly observe the dynamics of the ring-opening and ring-closing processes, providing unprecedented insight into the transition states and short-lived intermediates involved. lsu.eduunimelb.edu.auethz.ch

In Situ Monitoring: The use of in situ spectroscopic techniques like NMR, IR, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for a detailed kinetic analysis of reactions involving the lactol.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. For this compound, computational studies can provide valuable insights into its structure and reactivity. libretexts.org

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred conformations of the cyclohexyl and tetrahydrofuran rings and how they influence the reactivity of the hydroxyl group.

Reaction Pathway Modeling: Using density functional theory (DFT) or other computational methods to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. acs.org

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties and reactivity of new derivatives of this compound based on their structural features. acs.orgmdpi.com

Investigation into its Role in Non-Prohibited Interdisciplinary Contexts

The unique structural features of this compound make it a potentially valuable building block in various interdisciplinary fields.

Supramolecular Chemistry: The hydroxyl group of the lactol can participate in hydrogen bonding, making it a potential component for the design of self-assembling systems and supramolecular polymers. nih.gov

Bio-inspired Catalysis: The ability of the lactol to participate in ring-chain tautomerism is reminiscent of the behavior of some carbohydrates in biological systems. This could inspire the design of new bio-inspired catalysts or probes for studying biological processes. ethz.chanl.govornl.govnsf.govumich.edu

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical research and production are conducted. digitellinc.comyoutube.com The application of these technologies to the synthesis and derivatization of this compound could offer significant advantages.

Flow Synthesis: Continuous flow reactors can enable better control over reaction parameters, improve safety, and facilitate scaling up of the synthesis of this compound and its derivatives. nih.gov

Automated Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of derivatives, accelerating the discovery of new compounds with desired properties. acs.org

| Technology | Potential Benefits for this compound Research |

| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability |

| Automated Synthesis | High-throughput screening, rapid library generation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclohexyltetrahydrofuran-2-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves oxidation of precursor sulfides (e.g., 5-cyclohexyl-3-methylsulfanyl derivatives) using oxidizing agents like 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (273 K). Post-reaction purification via column chromatography (hexane-ethyl acetate, 1:1 v/v) yields the target compound with ~76% efficiency . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra to identify cyclohexyl protons (δ ~1.2–1.8 ppm) and tetrahydrofuran oxygen proximity effects (δ ~3.5–4.0 ppm).

- X-ray diffraction : Grow single crystals via slow acetone evaporation. Refinement with riding models (C–H bond lengths: 0.95–0.98 Å) confirms stereochemistry and bond angles .

- Chromatography : Monitor purity using TLC ( values) or HPLC .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Follow general safety protocols for oxygenated heterocycles:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Store in airtight containers under inert gas (N) at 253–278 K to avoid hydrolysis or oxidation .

- Dispose of waste via approved organic solvent channels.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., acetone vs. THF).

- Docking studies : Explore cyclohexyl group interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR data with X-ray structures to confirm stereochemical assignments.

- Isotopic labeling : Use - or -labeled analogs to trace ambiguous signals.

- High-resolution MS : Confirm molecular formulas when impurities skew spectral interpretations .

Q. How can reaction kinetics be studied for this compound under varying catalytic conditions?

- Methodological Answer :

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfoxide intermediates).

- Kinetic profiling : Vary catalyst loadings (e.g., Lewis acids) and measure rate constants via GC-MS or HPLC .

Q. What advanced crystallization techniques improve X-ray diffraction quality for this compound derivatives?

- Methodological Answer :

- Slow evaporation : Use mixed solvents (e.g., acetone-hexane) to control nucleation.

- Temperature gradients : Optimize crystal growth by cooling from 298 K to 173 K.

- Cryoprotection : Flash-freeze crystals in liquid N to minimize lattice distortions .

Q. How does the cyclohexyl group influence the compound’s biological activity in medicinal chemistry studies?

- Methodological Answer :

- SAR studies : Synthesize analogs with varying cyclohexyl substituents (e.g., fluoro, methyl) and test against targets (e.g., kinases, GPCRs).

- Lipophilicity assays : Measure logP values to correlate cyclohexyl hydrophobicity with membrane permeability .

Methodological Reference Table

| Technique | Application Example | Evidence Citation |

|---|---|---|

| Column Chromatography | Purification of oxidized derivatives | |

| X-ray Diffraction | Confirmation of stereochemistry | |

| DFT Calculations | Reactivity prediction | |

| Kinetic Profiling | Catalytic reaction optimization | |

| Cryoprotection | High-resolution crystallography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.